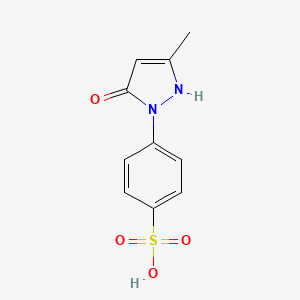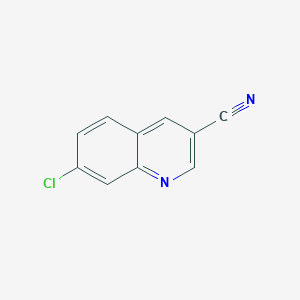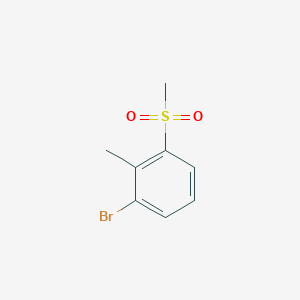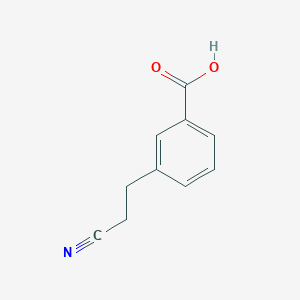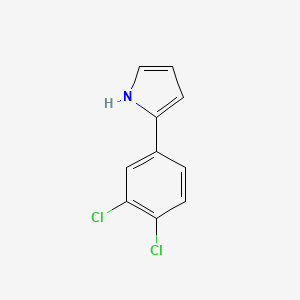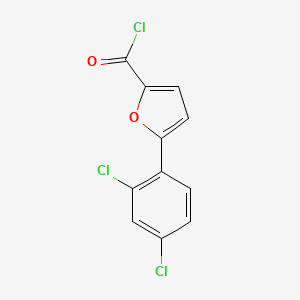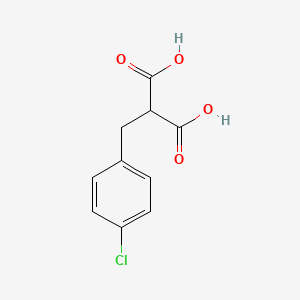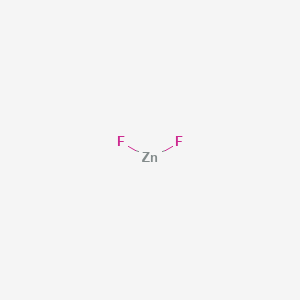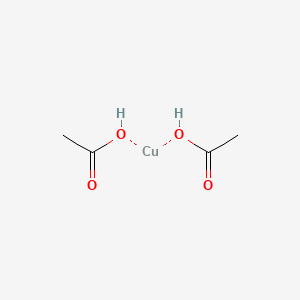
Copper(II) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(II) acetate, also known as cupric acetate, is a chemical compound with the formula Cu(C₂H₃O₂)₂. It is a dark green crystalline solid that has been used since ancient times as a fungicide and green pigment. Today, it is widely utilized as a reagent in the synthesis of various inorganic and organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper(II) acetate can be synthesized through several methods. One common method involves reacting metallic copper with acetic acid in the presence of air. Initially, copper reacts with acetic acid to form copper(I) acetate, which is then oxidized by oxygen in the air to form this compound: [ 2 \text{Cu} + 4 \text{CH}_3\text{COOH} \rightarrow 2 \text{Cu(CH}_3\text{COO)}_2 + \text{H}_2 ] [ 4 \text{Cu(CH}_3\text{COO)}_2 + \text{O}_2 \rightarrow 2 \text{Cu}_2(\text{CH}_3\text{COO)}_4 + 2 \text{H}_2\text{O} ]
Industrial Production Methods: Anhydrous this compound can be produced by heating the monohydrate form at 100°C in a vacuum. Another method involves heating or refluxing the monohydrate at 90°C and then washing the insoluble product with diethyl ether .
Analyse Chemischer Reaktionen
Types of Reactions: Copper(II) acetate undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can act as an oxidizing agent in organic synthesis. For example, it can oxidize alcohols to aldehydes or ketones.
Reduction: It can be reduced to copper(I) acetate by heating with copper metal.
Substitution: this compound can participate in substitution reactions, such as the formation of copper(II) acetylides with terminal alkynes.
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Copper(I) acetate
Substitution: Copper(II) acetylides
Wissenschaftliche Forschungsanwendungen
Copper(II) acetate is used in a variety of scientific research applications:
Chemistry: It is used as a catalyst in organic reactions, such as the Eglinton coupling and cyclopropanation reactions.
Biology: It is used in biochemical applications, including DNA extraction.
Industry: It is used in pigments, textile dyeing, and as an antioxidant and stabilizer in food-grade polymers.
Wirkmechanismus
Copper(II) acetate exerts its effects through various mechanisms:
Oxidation: It acts as an oxidizing agent, facilitating the transfer of electrons in chemical reactions.
Catalysis: It promotes the formation of carbon-carbon or carbon-heteroatom bonds in organic synthesis.
Molecular Targets and Pathways: this compound can interact with enzymes and proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Copper(I) acetate: Unlike copper(II) acetate, copper(I) acetate is colorless and diamagnetic.
Copper(II) acetylacetonate: This compound is used as a catalyst in various organic reactions.
Copper(II) sulfate: Another copper(II) compound, commonly used as a fungicide and in electroplating.
Uniqueness: this compound is unique due to its ability to act as both an oxidizing agent and a catalyst in organic synthesis. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industry .
Eigenschaften
Molekularformel |
C4H8CuO4 |
|---|---|
Molekulargewicht |
183.65 g/mol |
IUPAC-Name |
acetic acid;copper |
InChI |
InChI=1S/2C2H4O2.Cu/c2*1-2(3)4;/h2*1H3,(H,3,4); |
InChI-Schlüssel |
KTALHGBASZYOKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


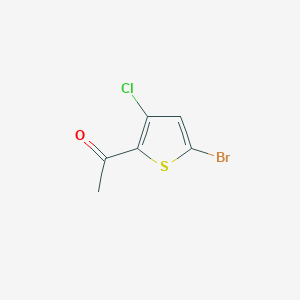
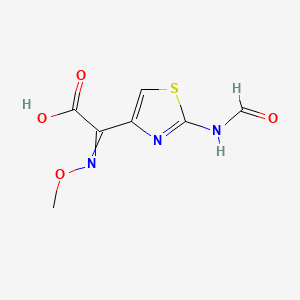
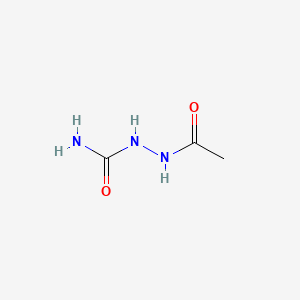
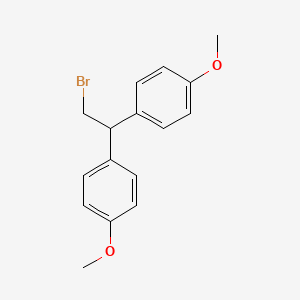
![5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole](/img/structure/B8813228.png)
